8-Bromoguanosine 2',3',5'-triacetate
8-Bromoguanosine 2',3',5'-triacetate
Brand Name:
Vulcanchem
CAS No.:
15717-45-0
VCID:
VC0014624
InChI:
InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26)
SMILES:
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C
Molecular Formula:
C16H18BrN5O8
Molecular Weight:
488.25 g/mol
8-Bromoguanosine 2',3',5'-triacetate
CAS No.: 15717-45-0
Cat. No.: VC0014624
Molecular Formula: C16H18BrN5O8
Molecular Weight: 488.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15717-45-0 |
|---|---|
| Molecular Formula | C16H18BrN5O8 |
| Molecular Weight | 488.25 g/mol |
| IUPAC Name | [3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26) |
| Standard InChI Key | JLZCAXCVNVVXJL-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator